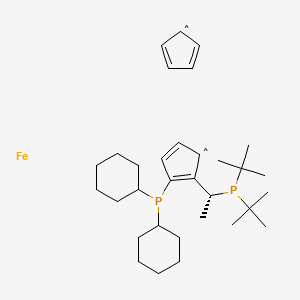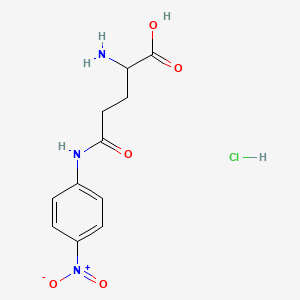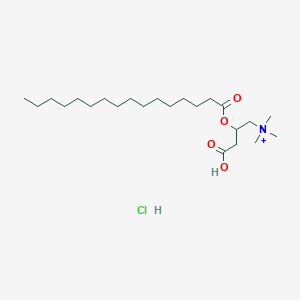
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(benciloxi)-5-(metiltio)tiofeno-2-carboxílico es un compuesto orgánico que pertenece a la familia del tiofeno. Los tiofenos son compuestos heterocíclicos que contienen un átomo de azufre en un anillo de cinco miembros. Este compuesto particular se caracteriza por la presencia de un grupo benciloxi en la tercera posición, un grupo metiltio en la quinta posición y un grupo ácido carboxílico en la segunda posición del anillo de tiofeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(benciloxi)-5-(metiltio)tiofeno-2-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica los siguientes pasos:
Formación del anillo de tiofeno: Esto se puede hacer mediante la ciclización de precursores apropiados como el 2,5-dihidroxi-tiofeno.
Introducción del grupo benciloxi: Este paso implica la reacción del derivado de tiofeno con alcohol bencílico en presencia de un catalizador adecuado.
Introducción del grupo metiltio: Esto se puede lograr reaccionando el intermedio con metiltiol o un reactivo que contiene metiltio.
Métodos de Producción Industrial
La producción industrial del ácido 3-(benciloxi)-5-(metiltio)tiofeno-2-carboxílico puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para catalizadores y la optimización del proceso para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-(benciloxi)-5-(metiltio)tiofeno-2-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo metiltio se puede oxidar para formar sulfóxidos o sulfona.
Reducción: El grupo ácido carboxílico se puede reducir para formar alcoholes o aldehídos.
Sustitución: El grupo benciloxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles o haluros se pueden usar en condiciones básicas o ácidas.
Productos Principales
Oxidación: Sulfóxidos o sulfona.
Reducción: Alcoholes o aldehídos.
Sustitución: Varios derivados de tiofeno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3-(benciloxi)-5-(metiltio)tiofeno-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y materiales más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de semiconductores orgánicos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(benciloxi)-5-(metiltio)tiofeno-2-carboxílico depende de su aplicación específica. En sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. Por ejemplo, su posible actividad anticancerígena puede implicar la inhibición de enzimas específicas involucradas en la proliferación celular o la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
Éster metílico del ácido 3-(benciloxi)-5-(metiltio)tiofeno-2-carboxílico: Estructura similar pero con un grupo éster metílico en lugar de un grupo ácido carboxílico.
3-(Benciloxi)-5-(metiltio)tiofeno-2-carboxamida: Estructura similar pero con un grupo carboxamida en lugar de un grupo ácido carboxílico.
3-(Benciloxi)-5-(metiltio)tiofeno-2-carboxaldehído: Estructura similar pero con un grupo carboxaldehído en lugar de un grupo ácido carboxílico.
Singularidad
El ácido 3-(benciloxi)-5-(metiltio)tiofeno-2-carboxílico es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación.
Propiedades
Fórmula molecular |
C13H12O3S2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
5-methylsulfanyl-3-phenylmethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3S2/c1-17-11-7-10(12(18-11)13(14)15)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15) |
Clave InChI |
WXBYJXHOEFOHGS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


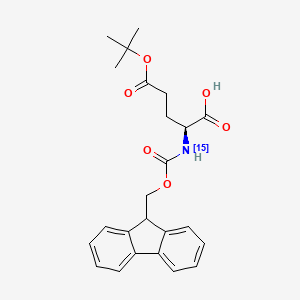
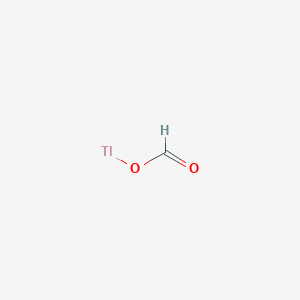


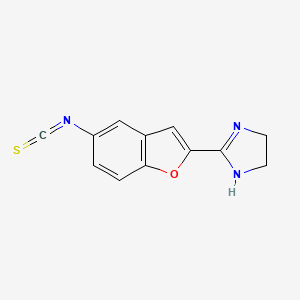
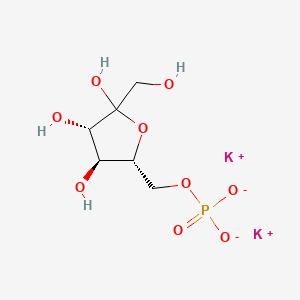
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
